molecular formula C25H32N4O7 B557092 Boc-lys(Z)-pna CAS No. 51078-31-0

Boc-lys(Z)-pna

Cat. No.: B557092
CAS No.: 51078-31-0
M. Wt: 500.5 g/mol
InChI Key: SPLJZTUHLDXXAK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-lys(Z)-pna, also known as N-α-tert-butyloxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine-p-nitroanilide, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain. The p-nitroanilide (pna) group is attached to the carboxyl terminus of the lysine residue. This compound is commonly used in solid-phase peptide synthesis to introduce lysine residues with specific protection patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-pna typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Boc-lys(Z)-pna undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenation conditions.

    Coupling reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-lys(Z)-pna has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-lys(Z)-pna involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. The p-nitroanilide group serves as a chromophore, allowing for the detection and quantification of the compound in various assays. The deprotection of this compound yields free lysine, which can participate in further biochemical reactions .

Comparison with Similar Compounds

    Boc-lys(Boc)-OH: Another protected lysine derivative with Boc groups on both the α- and ε-amino groups.

    Fmoc-lys(Z)-OH: A lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a Z group on the ε-amino group.

Uniqueness: Boc-lys(Z)-pna is unique due to the presence of the p-nitroanilide group, which provides a chromophore for detection. This feature makes it particularly useful in assays and analytical applications. Additionally, the combination of Boc and Z protecting groups offers specific protection patterns that are advantageous in certain synthetic routes .

Properties

IUPAC Name

benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLJZTUHLDXXAK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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